(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that features a combination of isoindolinone, benzothiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized via the cyclization of phthalic anhydride with primary amines.
Benzothiazole Formation: The benzothiazole moiety is often synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reactions: The final step involves coupling the isoindolinone and benzothiazole derivatives with an acetamide linker under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone and acetamide moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.
Fluorescent Probes: The benzothiazole moiety can be modified to create fluorescent probes for biological imaging.
Medicine
Anticancer Agents: Research indicates potential anticancer properties due to the ability to interfere with cell proliferation pathways.
Antimicrobial Agents: The compound may exhibit antimicrobial activity against various pathogens.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the prop-2-yn-1-yl group.
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and prop-2-yn-1-yl groups in (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide provides unique electronic and steric properties, enhancing its potential as a versatile bioactive compound. This structural uniqueness may result in distinct biological activities and improved efficacy in various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-3-10-23-16-9-8-13(28-2)11-17(16)29-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERRSQPUMWBUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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